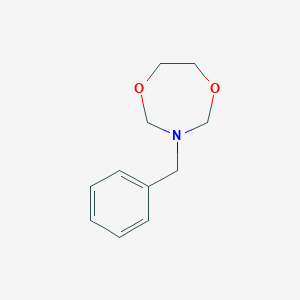

3-Benzyl-1,5,3-dioxazepane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,5,3-dioxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCDMNZVBSZIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN(CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: A Modern Approach to Molecular Structure

An In-depth Technical Guide to the Structural Elucidation of 3-Benzyl-1,5,3-dioxazepane

Prepared by: Gemini, Senior Application Scientist

In the realm of chemical sciences, particularly within drug discovery and materials development, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. The identity, connectivity, and three-dimensional arrangement of atoms dictate a compound's physical, chemical, and biological properties. This guide addresses the structural elucidation of 3-benzyl-1,5,3-dioxazepane (CAS: 1019208-03-7, Molecular Formula: C₁₁H₁₅NO₂), a heterocyclic compound featuring a seven-membered dioxazepane core.[1][2] While not as common as five- or six-membered rings, seven-membered heterocycles are integral to a variety of biologically active molecules.[3][4]

Part 1: Foundational Analysis - Molecular Weight and Elemental Composition via Mass Spectrometry

Expertise & Causality: The logical first step in identifying any new compound is to answer two fundamental questions: "How much does it weigh?" and "What is it made of?" High-Resolution Mass Spectrometry (HRMS) provides definitive answers to both. We employ this technique at the outset to confirm the molecular formula and to gain initial structural clues from fragmentation patterns. Electrospray Ionization (ESI) is chosen as the ionization method due to its soft nature, which ensures that we observe the intact molecular ion, in this case, the protonated species [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Dissolve approximately 0.1 mg of 3-benzyl-1,5,3-dioxazepane in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for observation in positive ion mode.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300 °C

-

Nebulizer Pressure: 1.5 Bar

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ peak and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

Data Interpretation & Predicted Fragmentation

The molecular weight of C₁₁H₁₅NO₂ is 193.1103 g/mol . The HRMS experiment should yield an [M+H]⁺ ion with an m/z value extremely close to 194.1179. The primary fragmentation pathways are predictable based on the structure's weakest bonds and the stability of the resulting fragments. The N-benzyl bond is prone to cleavage, leading to the highly stable benzyl cation or tropylium ion. Fragmentation of the dioxazepane ring is also expected.[5][6]

Table 1: Predicted HRMS and MS/MS Fragmentation Data

| m/z (Predicted) | Formula | Description |

| 194.1179 | [C₁₁H₁₆NO₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 103.0706 | [C₅H₉NO₂]⁺ | Loss of benzyl radical ([M-C₇H₇]⁺) |

| 91.0542 | [C₇H₇]⁺ | Benzyl cation, likely rearranging to the stable tropylium ion |

Visualization: Predicted Fragmentation Pathway

Caption: Predicted fragmentation of 3-benzyl-1,5,3-dioxazepane in MS/MS.

Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy

Expertise & Causality: Following mass spectrometry, a rapid and non-destructive confirmation of the functional groups present is performed using Fourier-transform infrared (FT-IR) spectroscopy. This technique is crucial for verifying the presence of expected bonds (C-O ethers, C-N amine, aromatic C-H) and, just as importantly, the absence of functional groups from potential starting materials or side products, such as hydroxyl (-OH) or carbonyl (C=O) groups. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small, solvent-free sample of the compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Acquisition: Scan over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will provide a characteristic fingerprint for the molecule. The key is to identify diagnostic peaks that confirm major structural features.

Table 2: Predicted Diagnostic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Feature |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Benzyl Group) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1495, ~1450 | Medium | C=C Stretch | Aromatic Ring |

| 1250-1050 | Strong | C-O Stretch | Ether Linkages in Ring |

| 1200-1020 | Medium | C-N Stretch | Tertiary Amine |

The absence of strong, broad peaks around 3500-3200 cm⁻¹ (O-H stretch) and sharp, strong peaks around 1700 cm⁻¹ (C=O stretch) would validate the successful formation of the target structure over potential precursors.[3][7]

Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution. A single ¹H or ¹³C spectrum is rarely sufficient. A comprehensive suite of 1D and 2D experiments is required to build the molecular framework piece by piece, ensuring each connection is supported by unambiguous data. This multi-pronged approach provides the highest level of confidence.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types (CH/CH₃ positive, CH₂ negative).

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (¹H-¹H vicinal coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify protons directly attached to carbons (¹J-CH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (²J-CH and ³J-CH), which is critical for connecting non-protonated carbons and different spin systems.

-

Visualization: Logical NMR Workflow

Caption: Integrated workflow for structural assembly using NMR experiments.

Data Interpretation and Predicted Spectra

The structure of 3-benzyl-1,5,3-dioxazepane has several key features that will be reflected in its NMR spectra:

-

Symmetry: The molecule is C₁-symmetric, meaning all 11 carbons and all 15 protons are chemically non-equivalent and should produce unique signals.

-

Diastereotopicity: The seven-membered ring is chiral and conformationally mobile. This environment renders the two protons on the benzyl CH₂ group diastereotopic, meaning they are non-equivalent and should appear as a pair of doublets (an AB quartet). Similarly, the four CH₂ protons within the dioxazepane ring (at C2, C4, C6, C7) are also diastereotopic.[8]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

| Position | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT-135) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations (from ¹H to ¹³C) |

| Benzyl-CH₂ | ~60 | CH₂ (-) | ~3.8 (AB quartet) | d, d | 2H | C-2, C-4, Benzyl-Cipso |

| Benzyl-Cipso | ~138 | C | - | - | - | - |

| Benzyl-Cortho | ~129 | CH (+) | ~7.2-7.4 | m | 2H | C-para, Benzyl-CH₂ |

| Benzyl-Cmeta | ~128 | CH (+) | ~7.2-7.4 | m | 2H | C-ipso, C-ortho |

| Benzyl-Cpara | ~127 | CH (+) | ~7.2-7.4 | m | 1H | C-ortho |

| C2 | ~90-95 | CH₂ (-) | ~4.8-5.0 | m | 2H | C4 |

| C4 | ~75-80 | CH₂ (-) | ~3.5-3.7 | m | 2H | C2, Benzyl-CH₂ |

| C6 | ~70-75 | CH₂ (-) | ~4.0-4.2 | t | 2H | C7 |

| C7 | ~70-75 | CH₂ (-) | ~4.0-4.2 | t | 2H | C6 |

Note: Chemical shifts are estimations based on analogous structures and may vary.[9][10] The HMBC correlations are the most critical data points for confirming the final structure. For instance, a correlation from the benzyl CH₂ protons to carbons C2 and C4 would irrefutably link the benzyl group to the nitrogen atom at position 3, which is situated between C2 and C4.

Part 4: Unambiguous 3D Structure via Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides a robust 2D structure, it offers limited insight into the molecule's preferred three-dimensional shape. Single-Crystal X-ray Crystallography is the gold standard, providing an unambiguous and high-precision map of atomic positions in the solid state. This is the only technique that can definitively resolve the conformation (e.g., chair, boat, twist) of the seven-membered dioxazepane ring.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

-

Method: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) at room temperature.

-

-

Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection:

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the raw data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates and thermal parameters.

-

Visualization: Crystallography Workflow

Caption: The workflow from a purified compound to a final crystal structure.

Expected Results and Conformational Analysis

The X-ray analysis will confirm the connectivity established by NMR and provide precise bond lengths and angles. The key output will be the conformation of the seven-membered ring. Such rings are flexible and can adopt several low-energy conformations, most commonly a twist-chair or twist-boat conformation to minimize torsional strain and transannular interactions.[11][12] The analysis will reveal the exact puckering parameters and the orientation of the benzyl substituent (axial vs. equatorial preference).

Conclusion

The structural elucidation of 3-benzyl-1,5,3-dioxazepane is achieved not by a single experiment, but by the strategic integration of multiple, complementary analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy confirms the functional group landscape. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography delivers an unambiguous three-dimensional structure, serving as the ultimate validation of the preceding spectroscopic data. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for any subsequent research or application.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Salih, B. M., Mohammed, S., & Ali, M. K. (2025). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry.

- (n.d.). (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one. National Institutes of Health.

- BLD Pharm. (n.d.). 3-Benzyl-1,5,3-dioxazepane.

- Monreal, I., Sánchez-Castellanos, M., Ramírez-Gualito, K., & Rivero, I. A. (2018). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect. ResearchGate.

- Lead Sciences. (n.d.). 3-Benzyl-1,5,3-dioxazepane.

- (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice, 4(4).

- (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

-

Azeez, H. J., & Qadir, K. M. (2017). Synthesis and Spectroscopic Characterization of a New Series of Benzo[E][9][13]Oxazepine Compounds from Schiff Bases. ResearchGate. Retrieved from

- (2025). Synthesis of Dispiro 1,3-Oxazepine- 4,7-Diones.

- (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. ResearchGate.

- Bochkor, S. A., & Kuznetsov, V. V. (2012). Conformational Analysis of 2,2-Dimethyl-5-alkyl-1,3-dioxa-2-silacyclohexanes. Russian Journal of General Chemistry, 82(9), 1509–1512.

- (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4).

- (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.

- (2025). Mass-spectrometric study of substituted (β-hydroxy-, β-acetoxy)sulfides and -sulfones of 1,3-dioxepane series using electron ionization. ResearchGate.

- Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.

- (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA.

- (n.d.). Conformational analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College.

- (2025). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate.

- (n.d.). X-Ray crystal structure of oxazepine 17. ResearchGate.

Sources

- 1. 1019208-03-7|3-Benzyl-1,5,3-dioxazepane|BLD Pharm [bldpharm.com]

- 2. 3-Benzyl-1,5,3-dioxazepane - Lead Sciences [lead-sciences.com]

- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digibuo.uniovi.es [digibuo.uniovi.es]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzyl-1,5,3-dioxazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1,5,3-dioxazepane is a heterocyclic organic compound with the molecular formula C₁₁H₁₅NO₂. Its structure, featuring a seven-membered dioxazepane ring N-substituted with a benzyl group, presents an interesting scaffold for investigation in medicinal chemistry and materials science. The interplay between the flexible seven-membered ring, the hydrogen bond accepting capabilities of the oxygen and nitrogen atoms, and the hydrophobic benzyl group suggests potential for this molecule to interact with biological targets. As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. These properties govern its solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of the predicted and key physicochemical properties of 3-Benzyl-1,5,3-dioxazepane. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, offering predicted values based on its structure and detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in a research setting.

Core Physicochemical Properties

A summary of the basic molecular and predicted physicochemical properties of 3-Benzyl-1,5,3-dioxazepane is presented in Table 1. These values provide a preliminary assessment of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 1019208-03-7 | [1] |

| SMILES | C1COCN(CCOC1)CC2=CC=CC=C2 | [1] |

| Monoisotopic Mass | 193.110279 g/mol | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Hydrogen Bond Donors | 0 | Computed |

| Rotatable Bonds | 2 | Computed |

| Predicted LogP | 1.5 - 2.5 | Analog-based Estimation |

| Predicted Solubility | Moderately soluble in water | Structural Analysis |

| Predicted Boiling Point | > 250 °C | Structural Analysis |

| Predicted Melting Point | Solid at room temperature | Structural Analysis |

Synthesis and Purification

A plausible and efficient synthesis of 3-Benzyl-1,5,3-dioxazepane involves a two-step process, starting from readily available commercial reagents. The proposed workflow is outlined below.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of N,N-bis(2-hydroxyethyl)benzylamine [2][3]

-

Rationale: This initial step involves the N-alkylation of diethanolamine with benzyl chloride. The use of sodium carbonate as a base is crucial to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the amine starting material and minimizing the formation of by-products.[3] Toluene is a suitable solvent due to its appropriate boiling point for the reaction temperature and its ability to be removed under reduced pressure.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (1.0 eq.), sodium carbonate (1.0 eq.), and toluene.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Add benzyl chloride (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature between 70-100 °C.

-

After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-bis(2-hydroxyethyl)benzylamine, which can be used in the next step without further purification.

-

Step 2: Cyclocondensation to form 3-Benzyl-1,5,3-dioxazepane

-

Rationale: This step involves the acid-catalyzed cyclocondensation of the synthesized diol with a formaldehyde source, such as paraformaldehyde. The reaction is typically performed under reflux with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. A catalytic amount of a strong acid like p-toluenesulfonic acid facilitates the formation of the hemiaminal and subsequent cyclization.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, dissolve N,N-bis(2-hydroxyethyl)benzylamine (1.0 eq.) in toluene.

-

Add paraformaldehyde (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Benzyl-1,5,3-dioxazepane.

-

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physicochemical properties of 3-Benzyl-1,5,3-dioxazepane.

Melting Point Determination

-

Rationale: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities will generally depress and broaden the melting point range.[4]

-

Method: Capillary Melting Point [4][5]

-

Ensure the sample of 3-Benzyl-1,5,3-dioxazepane is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[5]

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination

-

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a characteristic property of a pure liquid and is sensitive to changes in atmospheric pressure.

-

Method: Microscale Capillary Method (Siwoloboff Method) [6]

-

Place a few drops of 3-Benzyl-1,5,3-dioxazepane into a small fusion tube.

-

Take a capillary tube and seal one end by heating it in a flame.[6]

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

Attach the fusion tube to a thermometer.

-

Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

-

Aqueous Solubility Determination

-

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8]

-

Method: Shake-Flask Method [9][10]

-

Add an excess amount of solid 3-Benzyl-1,5,3-dioxazepane to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

Lipophilicity (LogP) Determination

-

Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its interaction with metabolic enzymes. Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[11][12]

-

Method: RP-HPLC Method [2][11]

-

Prepare a set of standard compounds with known LogP values that span a range encompassing the expected LogP of 3-Benzyl-1,5,3-dioxazepane.

-

Perform isocratic RP-HPLC analysis of the standard compounds and the test compound using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Measure the retention time (t_R) for each compound. Determine the dead time (t₀) using an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values.

-

From the log k' of 3-Benzyl-1,5,3-dioxazepane, determine its LogP value using the linear regression equation of the calibration curve.

-

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized 3-Benzyl-1,5,3-dioxazepane. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons of the dioxazepane ring. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching vibrations of the aromatic and aliphatic groups, and C-O and C-N stretching vibrations of the heterocyclic ring.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive physicochemical characterization of 3-Benzyl-1,5,3-dioxazepane. While experimental data for this specific compound remains limited in the public domain, the proposed synthetic route and the detailed experimental protocols herein offer a robust starting point for researchers. The systematic determination of the properties outlined in this guide is a critical step in evaluating the potential of 3-Benzyl-1,5,3-dioxazepane for applications in drug discovery and other scientific disciplines. The principles of causality and self-validation embedded in the described methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development efforts.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

PrepChem. (n.d.). Synthesis of N,N-bis(2-hydroxyethyl)benzyl amine. Available at: [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2010). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

Filo. (2025). Experiment: Determining the Boiling Points of Organic Compounds Aim: To ... Available at: [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Available at: [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Available at: [Link]

-

Scribd. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 3-benzyl-1,5,3-dioxazepane. Available at: [Link]

Sources

- 1. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Benzyl N-Methyl chitosan by Simultaneous Alkylation of Formaldehyde and Benzaldehyde: Investigation of Chemical Structure and Composition – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 9. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

An In-Depth Technical Guide on 3-Benzyl-1,5,3-dioxazepane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 3-Benzyl-1,5,3-dioxazepane is a compound with limited publicly available data. The information herein is compiled from chemical supplier databases and general chemical knowledge. Any experimental application should be conducted with appropriate safety precautions and further validation.

Introduction

3-Benzyl-1,5,3-dioxazepane, identified by the CAS number 1019208-03-7, is a heterocyclic compound featuring a seven-membered dioxazepane ring system with a benzyl substituent on the nitrogen atom. While extensive research on its specific biological activities and applications in drug development is not widely published, its structural motifs suggest potential utility as a scaffold in medicinal chemistry and as a building block in organic synthesis. This guide aims to provide a comprehensive overview of the available technical information for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Benzyl-1,5,3-dioxazepane is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

| Property | Value | Source |

| CAS Number | 1019208-03-7 | [1][2][3][4][5] |

| Molecular Formula | C11H15NO2 | [2][3] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| SMILES | N1(CC2=CC=CC=C2)COCCOC1 | [2] |

| MDL Number | MFCD27964223 | [2][3][5] |

| Purity | Typically >95% (Varies by supplier) | [4][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 3-Benzyl-1,5,3-dioxazepane.

Step-by-Step Hypothetical Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Addition of Reagents: To the stirred solution, add a base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger. Subsequently, add bis(2-chloroethyl) ether dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Benzyl-1,5,3-dioxazepane.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery

The structural features of 3-Benzyl-1,5,3-dioxazepane suggest several potential applications in the field of drug discovery. The tertiary amine and ether functionalities can participate in various non-covalent interactions with biological targets.

Hypothetical Drug Discovery Screening Cascade

Caption: A generalized workflow for a drug discovery screening cascade.

Safety and Handling

As with any chemical reagent, 3-Benzyl-1,5,3-dioxazepane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Benzyl-1,5,3-dioxazepane is a chemical compound with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While detailed biological studies are not yet prevalent in the public domain, its unique structure warrants further investigation. This guide provides a foundational understanding of its properties and a framework for its potential synthesis and application in a research setting.

References

-

MySkinRecipes. 3-Benzyl-1,5,3-dioxazepane. [Link]

-

Arctom. CAS NO. 1019208-03-7 | 3-Benzyl-1,5,3-dioxazepane. [Link]

-

AccelaChem. 1019208-03-7,3-Benzyl-1,5,3-dioxazepane. [Link]

Sources

- 1. 3-BENZYL-[1,5,3]DIOXAZEPANE | CymitQuimica [cymitquimica.com]

- 2. 1019208-03-7|3-Benzyl-1,5,3-dioxazepane|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-Benzyl-1,5,3dioxazepane,1019208-03-7-Amadis Chemical [amadischem.com]

- 5. 1019208-03-7,3-Benzyl-1,5,3-dioxazepane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-Benzyl-1,5,3-dioxazepane [myskinrecipes.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Benzyl-1,5,3-dioxazepane

Molecular Structure and Spectroscopic Overview

3-Benzyl-1,5,3-dioxazepane possesses a unique heterocyclic structure, featuring a seven-membered dioxazepane ring with a benzyl group attached to the nitrogen atom. The molecular formula is C₁₁H₁₅NO₂[3]. The key structural features to be identified by spectroscopy are the benzyl group (monosubstituted aromatic ring and a methylene bridge), the dioxazepane ring (with its methylene and oxymethylene protons), and the C-N and C-O bonds within the heterocyclic system.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Benzyl-1,5,3-dioxazepane, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the dioxazepane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Benzyl-1,5,3-dioxazepane

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | 5H | The five protons of the monosubstituted benzene ring are expected to resonate in this region. The exact splitting pattern may be complex due to overlapping signals. |

| Benzylic (N-CH₂) | ~ 3.60 - 3.80 | Singlet | 2H | The methylene protons adjacent to the nitrogen of the benzyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting. |

| Dioxazepane Ring Protons | ~ 2.50 - 4.50 | Multiplets | 8H | The eight protons on the seven-membered ring will likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons adjacent to oxygen atoms will be shifted further downfield compared to those adjacent to the nitrogen or other carbons. |

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the analyte and providing a lock signal for the NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Benzyl-1,5,3-dioxazepane

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Aromatic (C₆H₅) | ~ 127.0 - 138.0 | Multiple signals are expected in this range for the aromatic carbons. The quaternary carbon attached to the benzylic group will be at the lower end of this range. |

| Benzylic (N-CH₂) | ~ 55.0 - 65.0 | The carbon of the benzylic methylene group is expected in this region, influenced by the adjacent nitrogen atom. |

| Dioxazepane Ring Carbons | ~ 40.0 - 80.0 | The carbons of the dioxazepane ring will resonate in this range. Carbons bonded to oxygen will be in the downfield portion of this range, while those bonded to nitrogen or carbon will be more upfield. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Benzyl-1,5,3-dioxazepane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals of the dioxazepane ring, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[5].

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for 3-Benzyl-1,5,3-dioxazepane

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H stretching in the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Due to the C-H stretching vibrations of the methylene groups in the benzyl and dioxazepane moieties. |

| C-O Stretch (Ether) | 1150 - 1050 | Strong | The strong absorption in this region is characteristic of the C-O-C stretching in the dioxazepane ring. |

| C-N Stretch (Amine) | 1250 - 1020 | Medium | The C-N stretching vibration of the tertiary amine in the ring. |

| Aromatic C=C Bending | 1600 & 1475 | Medium | Characteristic skeletal vibrations of the aromatic ring. |

| C-H Bending (Aromatic) | 770-730 and 710-690 | Strong | These bands are indicative of a monosubstituted benzene ring. |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The sample, which is a liquid or oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 3-Benzyl-1,5,3-dioxazepane (C₁₁H₁₅NO₂), the expected exact mass is approximately 193.1103 g/mol .

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Benzyl-1,5,3-dioxazepane

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 193 | [M]⁺ | Molecular ion peak. |

| 91 | [C₇H₇]⁺ | A very common and stable tropylium ion, resulting from the cleavage of the benzyl group. This is often the base peak for N-benzyl compounds. |

| 102 | [M - C₇H₇]⁺ | Loss of the benzyl group from the molecular ion. |

| Various smaller fragments | Further fragmentation of the dioxazepane ring will lead to a series of smaller ions. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will likely produce the characteristic fragmentation pattern described above. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 194.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Key Structural Features and Fragmentation

The following diagram illustrates the key structural components of 3-Benzyl-1,5,3-dioxazepane that are relevant to its spectroscopic analysis.

Caption: Molecular structure of 3-Benzyl-1,5,3-dioxazepane.

The following workflow outlines the logical process for the complete spectroscopic characterization of this molecule.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 3-Benzyl-1,5,3-dioxazepane. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with related structures, offer a solid foundation for researchers to identify and characterize this compound. The provided experimental protocols are designed to be robust and self-validating, ensuring the acquisition of high-quality data for structural confirmation.

References

-

Al-Masoudi, N. A. L., & Abbas, A. K. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Al-Juboori, A. M. H. (2017). Synthesis and Characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

-

Al-Juboori, A. M. H., & Al-Masoudi, N. A. L. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-54. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

Sources

- 1. 1019208-03-7|3-Benzyl-1,5,3-dioxazepane|BLD Pharm [bldpharm.com]

- 2. 1019208-03-7 Cas No. | 3-Benzyl-1,5,3-dioxazepane | Apollo [store.apolloscientific.co.uk]

- 3. 3-BENZYL-[1,5,3]DIOXAZEPANE | CymitQuimica [cymitquimica.com]

- 4. 1019208-03-7(3-Benzyl-1,5,3dioxazepane) | Kuujia.com [kuujia.com]

- 5. researchgate.net [researchgate.net]

Conformational Analysis of the 1,5,3-Dioxazepane Ring System: A Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered 1,5,3-dioxazepane heterocyclic scaffold represents a compelling, yet underexplored, structural motif for medicinal chemistry and drug development. Its inherent non-planarity and conformational flexibility can be strategically exploited to orient substituents in three-dimensional space, enabling precise interactions with biological targets. However, this same flexibility presents a significant challenge for rational drug design, as the bioactive conformation is often one of several low-energy states. This in-depth technical guide provides a comprehensive framework for the conformational analysis of the 1,5,3-dioxazepane ring system. By integrating computational modeling, advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, researchers can build a complete picture of the conformational landscape, informing the design of next-generation therapeutics. This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate.

Introduction: The Significance of Seven-Membered Heterocycles in Drug Design

Saturated heterocyclic rings are foundational scaffolds in a vast number of approved pharmaceuticals. While six-membered rings like piperidine and morpholine are prevalent, seven-membered systems offer a greater degree of conformational diversity.[1] This increased flexibility allows for a more extensive exploration of chemical space, but also necessitates a thorough understanding of the ring's preferred spatial arrangements. The 1,5,3-dioxazepane system, containing two oxygen atoms and one nitrogen atom, introduces unique stereoelectronic effects that influence its conformational preferences and reactivity. Understanding these preferences is paramount for designing molecules with optimal target engagement and pharmacokinetic properties.

This guide will detail a multi-pronged approach to elucidating the conformational behavior of 1,5,3-dioxazepane derivatives, from initial synthesis to in-depth structural characterization.

Synthetic Pathways to the 1,5,3-Dioxazepane Core

While literature specifically detailing the synthesis of 1,5,3-dioxazepanes is sparse, established methods for constructing related seven-membered heterocycles provide a logical starting point. Cycloaddition and condensation reactions are the most promising strategies.

Strategy 1: Cycloaddition of Imines with Anhydrides

A common route to related 1,3-oxazepine cores involves the cycloaddition of Schiff bases (imines) with cyclic anhydrides like maleic or phthalic anhydride.[2][3][4] This methodology can be adapted for the 1,5,3-dioxazepane system.

-

Rationale: This approach is attractive due to the commercial availability of a wide variety of aldehydes, amines, and anhydrides, allowing for rapid generation of a diverse chemical library. The reaction is typically a one-pot procedure.

-

Proposed Reaction Scheme: A plausible route would involve the reaction of a suitably protected hydroxylamine derivative with an α,β-unsaturated anhydride or a related dielectrophile.

Strategy 2: Condensation Reactions

The synthesis of 1,5-benzodiazepines through the condensation of o-phenylenediamines with ketones is a well-established and robust method.[5] A similar condensation strategy, using appropriate precursors, can be envisioned for the 1,5,3-dioxazepane ring.

-

Rationale: Condensation reactions are often high-yielding and can be performed under relatively mild conditions. The choice of catalyst can be critical for reaction efficiency and selectivity.[6]

Theoretical Conformational Analysis: A Predictive Foundation

Before embarking on synthetic and experimental work, in silico modeling provides invaluable predictive insights into the conformational landscape of the 1,5,3-dioxazepane ring. Density Functional Theory (DFT) calculations are particularly powerful for this purpose.[7][8]

The Conformational Landscape of Seven-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist as a dynamic equilibrium of several low-energy conformers. The primary families of conformations are the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[7]

Computational Protocol for Conformer Searching and Energy Calculation

A robust computational workflow is essential for accurately predicting the relative stabilities of the 1,5,3-dioxazepane conformers.

Step-by-Step Computational Workflow:

-

Initial Structure Generation: Build the 1,5,3-dioxazepane core structure in a molecular modeling program.

-

Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

DFT Optimization: Subject each identified conformer to geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).[9] This will yield the optimized geometries and electronic energies of each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

Solvation Modeling: Recalculate the energies in the presence of a solvent using a continuum solvation model (e.g., SMD or PCM) to simulate solution-phase behavior, as this can significantly alter the relative stabilities of conformers.[10]

Predicted Data and Interpretation

The primary output of these calculations is the relative Gibbs free energy (ΔG) of each conformer. This allows for the prediction of the equilibrium population of each conformer at a given temperature.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Substituted 1,5,3-Dioxazepane

| Conformer | Relative Energy (ΔG, kcal/mol) - Gas Phase | Relative Energy (ΔG, kcal/mol) - Toluene | Predicted Population (298 K, Toluene) |

|---|---|---|---|

| Twist-Chair (TC) | 0.00 | 0.00 | ~75% |

| Twist-Boat (TB) | 1.2 | 0.8 | ~24% |

| Chair (C) | 4.5 | 4.2 | <1% |

| Boat (B) | 5.8 | 5.5 | <1% |

Note: These values are illustrative, based on typical energy differences observed for seven-membered heterocycles. Actual values will depend on the specific substitution pattern and the level of theory used.

Experimental Verification: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is the cornerstone technique for studying conformational dynamics in solution.[11] By analyzing the temperature-dependent changes in the NMR spectrum, we can extract thermodynamic and kinetic data for the interconversion between conformers.

Principles of Dynamic NMR

At low temperatures (the "slow-exchange regime"), the signals for each distinct conformer can be observed separately. As the temperature increases, the rate of interconversion between conformers accelerates. When this rate becomes comparable to the NMR timescale, the individual signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures (the "fast-exchange regime").[12]

Experimental Protocol for DNMR Analysis

-

Sample Preparation: Dissolve the purified 1,5,3-dioxazepane derivative in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, [D₈]toluene, or a Freon mixture for very low temperatures).[12] The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes before each acquisition. Continue until the "slow-exchange" limit is reached, where distinct signals for the major and minor conformers are resolved and no further changes are observed upon cooling.

-

Coalescence and High-Temperature Analysis: From the lowest temperature, gradually increase the temperature, acquiring spectra at smaller increments (5-10 K) around the coalescence temperature (Tc) of key signals. Continue acquiring spectra until the "fast-exchange" limit is reached.

-

Data Analysis:

-

Thermodynamics (ΔG°): In the slow-exchange regime, determine the equilibrium constant (K_eq) by integrating the signals corresponding to the different conformers. Calculate the free energy difference using the equation: ΔG° = -RT ln(K_eq).

-

Kinetics (ΔG‡): Use lineshape analysis software or the Eyring equation at the coalescence temperature to determine the free energy of activation (ΔG‡) for the ring inversion process.

-

Definitive Structure: Single-Crystal X-ray Crystallography

While NMR provides information about the solution-state dynamics, single-crystal X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13][14][15] This is often considered the "gold standard" for structural determination.

Causality in Experimental Choice

The solid-state conformation determined by X-ray crystallography typically corresponds to the global minimum energy conformer, as molecules will pack in the most thermodynamically stable arrangement to form a crystal. This provides a crucial validation point for the computational models and can help in assigning the major conformer observed in low-temperature NMR spectra.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth (Self-Validating System): The critical step is growing high-quality, single crystals. This is often a trial-and-error process. A well-defined, single crystal that diffracts well is a self-validating prerequisite for data collection.

-

Method: Slow evaporation of a saturated solution is the most common method.

-

Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, dichloromethane/pentane).

-

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure with precise bond lengths, bond angles, and torsion angles.

The output of this experiment is a definitive 3D structure of one conformer, which can be directly compared to the computationally predicted geometries.

Conclusion: A Synergistic Approach to Conformational Understanding

The conformational analysis of the 1,5,3-dioxazepane ring system is a tractable challenge that requires a synergistic application of modern structural elucidation techniques. By beginning with predictive computational models, researchers can design targeted experiments and interpret complex spectral data with greater confidence. Dynamic NMR spectroscopy provides the crucial link between static structures and the dynamic reality in solution, quantifying the energetic landscape of conformational interconversion. Finally, X-ray crystallography offers the definitive structural benchmark. Together, these methods provide the detailed conformational understanding necessary to unlock the full potential of the 1,5,3-dioxazepane scaffold in the rational design of novel therapeutics.

References

-

A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). (2010). ResearchGate. [Link]

-

Crystal structure of oxazepine 16. Thermal ellipsoids are shown at 30% probability. (n.d.). ResearchGate. [Link]

-

Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395–406. [Link]

-

Ordóñez-Gutiérrez, L., et al. (2012). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Synthesis of 1,3-oxazepine compounds 3-5. (n.d.). ResearchGate. [Link]

-

Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2015). ResearchGate. [Link]

-

Formation of new substituted (1,3)oxazepine 1,5-diones via reaction of Exo-3,6-epoxy-1,2,3,6-tetrahydrophthalic Anhydride with Schiff's bases. (2023). ResearchGate. [Link]

-

Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione. (2015). National Institutes of Health. [Link]

-

Conformational analysis of 5-substituted 1,3-dioxanes. (2010). ResearchGate. [Link]

-

X-Ray crystal structure of oxazepine 17. (n.d.). ResearchGate. [Link]

-

Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 2012, 1-6. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

X-Ray crystal structure of oxazepine 10. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (2017). Acta Pharmaceutica Sciencia, 55(4), 43-54. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). National Institutes of Health. [Link]

-

Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. (n.d.). ResearchGate. [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). MDPI. [Link]

-

7-Membered Ring Nitrogen Heterocycles. (2018). ChemInfoGraphic. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). MDPI. [Link]

-

Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. (2018). ACS Omega, 3(9), 11742-11757. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2021). Angewandte Chemie International Edition, 60(36), 19414-19437. [Link]

-

Exploring the conformational dynamics and key amino acids in the CD26-caveolin-1 interaction and potential therapeutic interventions. (2024). Frontiers in Pharmacology, 15. [Link]

-

Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). Current Organic Chemistry, 14(3), 256-277. [Link]

-

Nitrogen-based seven-membered heterocycles. (n.d.). ResearchGate. [Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 127-133. [Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro- 1H-2-benzazepines. (1998). ResearchGate. [Link]

-

NMR Spectral Studies of Some Six-Membered and Seven-Membered Saturated Heterocyclic Compound t[7]-Ethyl-r[13], c[3]-Diphenylhomopiperazin-5-One. (n.d.). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iris.unibas.it [iris.unibas.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Theoretical and Computational Exploration of 3-Benzyl-1,5,3-dioxazepane: A Guide for Researchers and Drug Development Professionals

Abstract

Seven-membered heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Benzyl-1,5,3-dioxazepane, a yet-to-be-extensively characterized molecule. By leveraging established computational methodologies and drawing parallels with structurally related compounds, we will explore its conformational landscape, predict its spectroscopic and electronic properties, and discuss its potential as a scaffold in drug discovery. This document serves as a roadmap for researchers and drug development professionals interested in the in silico characterization and subsequent experimental validation of this and similar novel chemical entities.

Introduction: The Rationale for Investigating 3-Benzyl-1,5,3-dioxazepane

The 1,5,3-dioxazepane ring system, a seven-membered heterocycle containing two oxygen atoms and one nitrogen atom, represents a unique chemical space with potential for biological activity. The incorporation of a benzyl group at the nitrogen atom (N-3) introduces conformational constraints and lipophilicity that can significantly influence its interaction with biological targets. While direct experimental studies on 3-Benzyl-1,5,3-dioxazepane are not extensively reported in the current literature, the broader class of oxazepines and related heterocycles has shown promise as anticonvulsant, antimicrobial, anticancer, and antipsychotic agents[1].

This guide will, therefore, construct a theoretical and computational profile of 3-Benzyl-1,5,3-dioxazepane to stimulate and guide future research. We will employ a first-principles approach, grounded in quantum chemistry, to predict its fundamental properties.

Core Computational Methodologies: A First-Principles Approach

To ensure a high degree of accuracy in our theoretical predictions, a multi-faceted computational strategy is warranted. The following methodologies are proposed based on their proven success in characterizing similar organic molecules[2][3][4][5][6].

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT has emerged as the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.

-

Functional and Basis Set Selection: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimization and electronic structure calculations of organic molecules[2][5]. To accurately describe the electronic distribution, a Pople-style basis set such as 6-311+G(2d,p) is recommended. The inclusion of diffuse functions (+) is crucial for describing non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: A full geometry optimization of 3-Benzyl-1,5,3-dioxazepane will be performed to locate the global minimum energy conformation. Frequency calculations will be subsequently carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, will be used to predict the 1H and 13C NMR chemical shifts[3]. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data.

-

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities will be calculated to generate a theoretical IR spectrum. This allows for the assignment of key functional group vibrations and provides a fingerprint of the molecule's vibrational modes.

-

Conformational Analysis

The seven-membered dioxazepane ring is expected to be highly flexible, potentially adopting multiple low-energy conformations such as chair, boat, and twist-boat forms. A thorough conformational search is essential to identify the most stable conformers and understand their relative populations.

-

Systematic or Stochastic Search: A systematic search of the torsional degrees of freedom within the ring and the benzyl substituent will be performed. Alternatively, a molecular dynamics simulation at an elevated temperature can be used to explore the conformational space, followed by geometry optimization of the sampled structures.

Molecular Docking for Bioactivity Prediction

To explore the potential of 3-Benzyl-1,5,3-dioxazepane as a drug candidate, molecular docking studies can be performed against known biological targets. This technique predicts the preferred binding orientation of a ligand to a protein and estimates the binding affinity[2][6][7].

-

Workflow:

-

Target Selection: Based on the activities of related oxazepine derivatives, potential targets could include receptors, enzymes, or ion channels.

-

Ligand and Receptor Preparation: The 3D structure of the lowest energy conformer of 3-Benzyl-1,5,3-dioxazepane will be prepared. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

-

Docking Simulation: Software such as AutoDock or Glide will be used to perform the docking calculations.

-

Analysis of Binding Modes: The resulting binding poses will be analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the protein's active site residues.

-

Predicted Molecular Properties of 3-Benzyl-1,5,3-dioxazepane

While experimental data is pending, the following properties are predicted based on the computational methodologies outlined above.

Molecular Structure and Conformational Landscape

The 1,5,3-dioxazepane ring is predicted to adopt a flexible, non-planar conformation. The benzyl group attached to the nitrogen atom will likely occupy a pseudo-equatorial position to minimize steric hindrance. The conformational analysis is expected to reveal a complex potential energy surface with several low-energy minima corresponding to different ring puckering and benzyl group orientations.

Caption: Predicted 2D structure of 3-Benzyl-1,5,3-dioxazepane.

Predicted Spectroscopic Signatures

The following table summarizes the anticipated key spectroscopic features of 3-Benzyl-1,5,3-dioxazepane.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic protons of the benzyl group (δ 7.2-7.4 ppm). Methylene protons of the benzyl group (singlet, δ ~3.6-3.8 ppm). Diastereotopic protons of the dioxazepane ring (complex multiplets, δ 2.5-4.5 ppm). |

| ¹³C NMR | Aromatic carbons of the benzyl group (δ 127-140 ppm). Methylene carbon of the benzyl group (δ ~50-60 ppm). Carbons of the dioxazepane ring (δ ~60-80 ppm). |

| IR Spectroscopy | C-H stretching (aromatic): ~3030 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C-O stretching: ~1050-1150 cm⁻¹. C-N stretching: ~1100-1200 cm⁻¹. |

Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the electron-rich oxygen atoms and the phenyl ring of the benzyl group, indicating these are the likely sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be distributed over the benzyl group's aromatic ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap will provide insights into the molecule's kinetic stability and chemical reactivity.

Caption: Proposed experimental workflow for validation.

A plausible synthetic route would involve the cyclization of a suitable N-benzyl-substituted amino diol. Subsequent characterization by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry would confirm the structure. If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide definitive proof of the solid-state conformation, which can be directly compared with the computationally predicted lowest energy conformer.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the investigation of 3-Benzyl-1,5,3-dioxazepane. By employing state-of-the-art computational methods, we have predicted its structural, spectroscopic, and electronic properties, and highlighted its potential in drug development. The proposed workflows and predicted data serve as a valuable resource for researchers, providing a solid foundation for future experimental work on this promising heterocyclic system. The synergy between computational prediction and experimental validation will be key to unlocking the full potential of 3-Benzyl-1,5,3-dioxazepane and its derivatives.

References

-

Hassan, S. A., Aziz, D. M., Kader, D. A., Rasul, S. M., Muhamad, M. A., & Muhammedamin, A. A. (2025). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Molecular Diversity, 29(3), 2367–2389. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

National Institutes of Health. (n.d.). (Z)-3-Benzyl-1,5-benzothiazepin-4(5H)-one. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New 3-(3-Hydroxyphenyl)-4- alkyl-3,4-dihydrobenzo[e]o[8][9]xazepine-1,5-dione Compounds. [Link]

-

MDPI. (n.d.). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. [Link]

-

ResearchGate. (n.d.). Quantum-Chemical Study on the Bioactive Conformation of Epothilones. [Link]

-

PubMed. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure, and Theoretical Calculations of Novel 1,5-Benzodiazepine Derivatives Obtained via 1,3-Dipolar Cycloaddition Reactions. [Link]

-

PubMed. (n.d.). Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands. [Link]

-

ScienceDirect. (n.d.). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, DFT and molecular docking studies for novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]

-

ResearchGate. (n.d.). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

-

PubMed. (n.d.). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]

Sources

- 1. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]